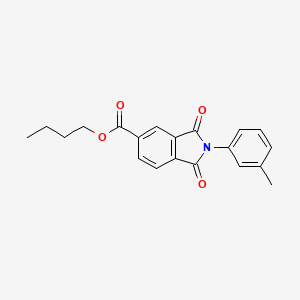
Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with a butyl group, a 3-methylphenyl group, and a dioxoisoindole moiety, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
化学反应分析
Types of Reactions
Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of perfumes, flavoring agents, and other fine chemicals.
作用机制
The mechanism of action of Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
Butyl benzoate: Another ester with a similar structure but different aromatic ring substitution.
Ethyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure with an ethyl group instead of a butyl group.
Methyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure with a methyl group instead of a butyl group.
Uniqueness
Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific substitution pattern and the presence of the dioxoisoindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-3-4-10-25-20(24)14-8-9-16-17(12-14)19(23)21(18(16)22)15-7-5-6-13(2)11-15/h5-9,11-12H,3-4,10H2,1-2H3 |
InChI 键 |
YSWZMYNRCAITGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B14950535.png)
![5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B14950541.png)

![5-(4-methylphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14950550.png)
![(2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B14950555.png)
![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B14950562.png)

![N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B14950577.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)
![5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile](/img/structure/B14950599.png)
![Thieno[2,3-b]pyridin-3-amine, 4-trifluoromethyl-2-(4-methylbenzoyl)-6-(2-thienyl)-](/img/structure/B14950612.png)
![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14950615.png)
